3-(4-methoxybenzyl)-1H-pyrazol-5-amine 3-(4-methoxybenzyl)-1H-pyrazol-5-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13358869
InChI: InChI=1S/C11H13N3O/c1-15-10-4-2-8(3-5-10)6-9-7-11(12)14-13-9/h2-5,7H,6H2,1H3,(H3,12,13,14)
SMILES: COC1=CC=C(C=C1)CC2=CC(=NN2)N
Molecular Formula: C11H13N3O
Molecular Weight: 203.24 g/mol

3-(4-methoxybenzyl)-1H-pyrazol-5-amine

CAS No.:

Cat. No.: VC13358869

Molecular Formula: C11H13N3O

Molecular Weight: 203.24 g/mol

* For research use only. Not for human or veterinary use.

3-(4-methoxybenzyl)-1H-pyrazol-5-amine -

Specification

Molecular Formula C11H13N3O
Molecular Weight 203.24 g/mol
IUPAC Name 5-[(4-methoxyphenyl)methyl]-1H-pyrazol-3-amine
Standard InChI InChI=1S/C11H13N3O/c1-15-10-4-2-8(3-5-10)6-9-7-11(12)14-13-9/h2-5,7H,6H2,1H3,(H3,12,13,14)
Standard InChI Key SAHFYMLGODUIIH-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CC2=CC(=NN2)N
Canonical SMILES COC1=CC=C(C=C1)CC2=CC(=NN2)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The molecular formula of 3-(4-methoxybenzyl)-1H-pyrazol-5-amine is C₁₁H₁₃N₃O, with a molecular weight of 203.25 g/mol. The pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) is substituted at position 3 with a 4-methoxybenzyl group (–CH₂C₆H₄OCH₃) and at position 5 with an amine (–NH₂). The methoxybenzyl group introduces steric bulk and electronic effects, influencing both reactivity and interactions with biological targets .

Table 1: Key Structural Parameters from Analogous Compounds

ParameterValue (from )Relevance to Target Compound
Pyrazole ring planarityRMS deviation: 0.0354 ÅSuggests high planarity, enhancing π-π interactions
Dihedral angles29.41° (phenyl), 37.01° (methoxybenzyl)Indicates rotational flexibility of substituents
Hydrogen bondingN–H⋯N (2.12 Å)Stabilizes crystal packing; potential for intermolecular interactions

Spectroscopic Characterization

  • ¹H NMR: Peaks for methoxy protons (~3.85 ppm), aromatic protons (6.8–7.8 ppm), and pyrazole protons (~5.95 ppm) align with analogs .

  • ¹³C NMR: Signals for methoxy carbon (~55 ppm), pyrazole carbons (~87–158 ppm), and aromatic carbons confirm substitution patterns .

  • Mass Spectrometry: TOF MS data for analogs show molecular ion peaks near m/z 265, consistent with the target compound’s molecular weight .

Synthesis and Optimization

Regiospecific Cyclization

The synthesis of pyrazole derivatives typically involves cyclocondensation of hydrazines with β-diketones or β-ketonitriles. For example:

  • Benzoylacetonitrile (1.45 g, 10 mmol) reacts with 2-(4-methoxyphenyl)hydrazinium chloride (1.75 g, 10 mmol) in ethanol under reflux for 24 hours .

  • Solvent removal and recrystallization from dichloromethane yield the product (90% yield) .

Table 2: Synthetic Conditions for Pyrazole Analogs

ReactantSolventTemperatureTimeYieldReference
Benzoylacetonitrile + hydrazineEthanolReflux24 h90%
Cyclopropyl hydrazine + ketoneDCM/H₂ORT12 h85%

Industrial-Scale Production

  • Continuous Flow Reactors: Enhance yield and purity by optimizing residence time and mixing.

  • Catalysts: DMAP or DCC improve coupling efficiency in benzamide derivatives.

Crystallographic and Conformational Analysis

X-ray Diffraction Insights

Single-crystal X-ray studies of the analog 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine reveal:

  • Orthorhombic crystal system (space group Pbca) with unit cell dimensions a = 14.96 Å, b = 6.36 Å, c = 28.25 Å .

  • Intermolecular N–H⋯N hydrogen bonds form C(5) chains parallel to the b-axis, critical for crystal stability .

Table 3: Crystallographic Data from

ParameterValue
Crystal systemOrthorhombic
Space groupPbca
a, b, c (Å)14.9638, 6.3639, 28.2466
Volume (ų)2689.87
Z8

Conformational Flexibility

The methoxybenzyl and phenyl groups exhibit dihedral angles of 29.41° and 37.01° relative to the pyrazole ring, enabling adaptive binding in biological systems .

Biological Activity and Mechanisms

Antimicrobial Efficacy

Pyrazole-5-amine derivatives demonstrate broad-spectrum activity:

  • Gram-positive bacteria: Staphylococcus aureus (MIC: 12.5 µg/mL) .

  • Fungi: Aspergillus flavus (MIC: 25 µg/mL) .

Table 4: Antimicrobial Data for Analog 9d

OrganismMIC (µg/mL)
S. aureus12.5
E. coli50
A. flavus25

Structure-Activity Relationships (SAR)

  • Electron-donating groups (e.g., methoxy) enhance antimicrobial potency by increasing membrane permeability .

  • Benzamide derivatives exhibit improved activity due to additional hydrogen-bonding motifs .

Applications in Medicinal Chemistry

Drug Discovery Scaffolds

  • Antimicrobial Agents: Pyrazole cores are leveraged in designing inhibitors of bacterial DNA gyrase .

  • Anti-inflammatory Compounds: Amine substituents modulate COX-2 inhibition.

Material Science

  • Ligands in Coordination Chemistry: Pyrazole amines form stable complexes with transition metals, useful in catalysis .

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